1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione
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Overview
Description
1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is an organic compound with the molecular formula C17H18O4. This compound is characterized by the presence of two methoxyphenyl groups attached to a propane-1,3-dione backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired diketone.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as cerium ammonium nitrate (CAN), can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Diols
Substitution: Brominated or sulfonated derivatives
Scientific Research Applications
1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and as a crosslinking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 5-Acetyl-1,3-bis(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H, 5H)-dione
Uniqueness
1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is unique due to its specific structural features, such as the presence of two methoxy groups and a propane-1,3-dione backbone
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12(17(19)13-4-8-15(21-2)9-5-13)18(20)14-6-10-16(22-3)11-7-14/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPYOIFBFSFCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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